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N-Formyl-Met-Met-Met - 59881-03-7

N-Formyl-Met-Met-Met

Catalog Number: EVT-382257
CAS Number: 59881-03-7
Molecular Formula: C16H29N3O5S3
Molecular Weight: 439.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Formyl-Met-Met-Met, also known as N-formylmethionylmethionylmethionine, is a synthetic compound derived from the amino acid methionine. This compound is significant in biochemical research and pharmaceutical applications due to its structural and functional properties. It is primarily used in studies related to peptide synthesis, protein folding, and as a potential therapeutic agent.

Source

N-Formyl-Met-Met-Met can be synthesized from methionine through various chemical processes. Methionine itself is an essential amino acid found in many proteins and is pivotal in numerous metabolic processes.

Classification

N-Formyl-Met-Met-Met belongs to the class of formylated peptides. These compounds are characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom of the amino group of methionine. This modification can influence the peptide's biological activity and stability.

Synthesis Analysis

Methods

The synthesis of N-Formyl-Met-Met-Met typically involves the following steps:

  1. Protection of Amino Groups: The amino groups of methionine are protected using suitable protecting groups to prevent unwanted reactions during synthesis.
  2. Formylation Reaction: The protected methionine undergoes a formylation reaction, usually with formic acid or an equivalent reagent, to introduce the formyl group.
  3. Deprotection: After the formylation, the protecting groups are removed to yield N-Formyl-Met-Met-Met.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration of reagents to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed to monitor the progress and purity of the reaction.

Molecular Structure Analysis

Structure

N-Formyl-Met-Met-Met has a molecular formula of C₁₂H₁₅N₃O₂S and a molecular weight of approximately 273.38 g/mol. The structure consists of three methionine units linked together with a formyl group attached to the terminal nitrogen.

Data

The compound features a central carbon backbone typical of peptides, with side chains that include sulfur-containing thioether groups from methionine. The presence of the formyl group alters its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

N-Formyl-Met-Met-Met can participate in various chemical reactions typical for peptides, including:

  1. Hydrolysis: Under acidic or basic conditions, the peptide bond can be hydrolyzed, releasing free amino acids.
  2. Oxidation: The sulfur atom in methionine can undergo oxidation, leading to sulfoxides or sulfones.
  3. Ligand Binding: The compound may interact with metal ions or other ligands, forming coordination complexes.

Technical Details

The reactivity of N-Formyl-Met-Met-Met depends on its chemical environment and can be influenced by factors such as solvent polarity and temperature.

Mechanism of Action

Process

The mechanism of action for N-Formyl-Met-Met-Met is primarily studied in the context of its biological activity. It may function as a signaling molecule or modulator in biological systems, particularly in immune responses.

Data

Research indicates that formylated peptides can interact with specific receptors on immune cells, triggering responses such as chemotaxis or activation. This mechanism is crucial for understanding their role in inflammation and immune modulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but typically ranges around 150°C.

Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into its structural characteristics and purity.

Applications

Scientific Uses

N-Formyl-Met-Met-Met has several applications in scientific research:

  1. Peptide Synthesis: Used as a building block for synthesizing more complex peptides.
  2. Biological Studies: Investigated for its role in immune responses and potential therapeutic applications.
  3. Drug Development: Explored as a candidate for developing new drugs targeting inflammatory diseases or infections.
Synthesis and Biosynthesis Pathways of N-Formyl-Met-Met-Met

Enzymatic Formylation Mechanisms in Prokaryotic and Eukaryotic Systems

The N-formylation of methionine residues represents a fundamental biochemical modification critical for protein synthesis initiation and cellular signaling. This process exhibits distinct mechanisms across biological domains:

Prokaryotic Systems:In bacteria, methionyl-tRNA formyltransferase (FMT) catalyzes the transfer of a formyl group from N10-formyltetrahydrofolate (N10-fTHF) to the α-amino group of methionyl-tRNAfMet (Fig. 1A). The resulting N-formylmethionyl-tRNA (fMet-tRNAfMet) serves as the universal initiator for protein synthesis. Structural studies reveal that FMT recognizes specific structural features of the tRNAfMet acceptor stem, including conserved nucleotide motifs that distinguish it from elongator tRNAMet [1] [3]. This enzymatic reaction occurs with high specificity, as FMT exhibits negligible activity toward methionyl-tRNAMet or non-methionylated tRNAs. The formylation reaction precedes ribosomal engagement and is considered indispensable for efficient translation initiation in most bacterial species [1] [8].

Eukaryotic Mitochondrial System:Despite their evolutionary divergence, mitochondria retain bacterial-like translation machinery, including MTFMT (methionyl-tRNA formyltransferase), a nuclear-encoded enzyme imported into mitochondria. MTFMT utilizes mitochondrial N10-fTHF to formylate mitochondrial Met-tRNAMet, generating fMet-tRNAfMet for the initiation of mitochondrial-encoded protein synthesis [3] [8]. Knockout studies in mammalian cells demonstrate that while MTFMT ablation eliminates mitochondrial fMet-tRNAfMet and reduces synthesis efficiency of specific OXPHOS subunits (notably ND4, COI), mitochondrial protein synthesis persists, indicating formylation is not absolutely essential but crucial for optimal function [8].

Emerging Cytosolic Roles:Recent evidence challenges the dogma that cytosolic eukaryotic protein synthesis exclusively uses non-formylated Met. Under cellular stress (e.g., nutrient deprivation), cytosolic mislocalization of MTFMT or incomplete mitochondrial import can lead to N-formylation of cytosolic initiator tRNAiMet, producing fMet-tRNAiMet. Ribosomes utilizing this misformylated tRNA incorporate fMet at the N-terminus of cytosolic proteins, marking them for rapid degradation via the fMet/N-degron pathway mediated by ubiquitin ligases. This pathway represents a novel quality control mechanism linking formylation to proteostasis [5] [1].

Table 1: Enzymatic Formylation Pathways Across Biological Systems

SystemEnzymeCofactortRNA SubstratePrimary FunctionEssentiality
Prokaryotic CytosolFMT (Methionyl-tRNA formyltransferase)N10-formyltetrahydrofolatetRNAfMetTranslation initiationEssential in most bacteria (e.g., E. coli)
Eukaryotic MitochondriaMTFMT (Nuclear-encoded, mitochondrial)N10-formyltetrahydrofolatemt-tRNAMetMitochondrial translation initiationNon-essential but critical for OXPHOS efficiency
Eukaryotic Cytosol (Aberrant)Mislocalized MTFMTN10-formyltetrahydrofolate?tRNAiMetProtein degradation signal (fMet/N-degron)Non-essential, stress-induced

Ribosomal vs. Non-Ribosomal Peptide Synthesis Strategies

The tripeptide N-Formyl-Met-Met-Met (fMMM) can originate through distinct biosynthetic routes:

Ribosomal Synthesis (Biological Context):Ribosomal production of fMMM occurs exclusively with fMet at the N-terminus as the initiating residue. This process requires:

  • fMet-tRNAfMet positioned in the ribosomal P-site by initiation factors (e.g., IF2 in bacteria, mtIF2 in mitochondria).
  • Recognition of the AUG start codon (or occasionally GUG) on mRNA.
  • Subsequent elongation with two methionine residues delivered by Met-tRNAMet (not formylated) in response to internal AUG codons [1] [7].The ribosome synthesizes fMMM as the N-terminal segment of a nascent polypeptide chain. This sequence would only be stable if it escapes co-translational N-terminal processing. Typically, the formyl group is removed by peptide deformylase (PDF), and the initiator methionine (or sometimes additional residues) is cleaved by methionine aminopeptidase (MetAP). MetAP activity depends on the identity of the penultimate amino acid; small residues (e.g., Gly, Ala) favor cleavage, while larger residues (e.g., Met, Val) hinder it. Therefore, a nascent chain starting with fMet-Met-Met... has a high likelihood of retaining the N-terminal fMet-Met-Met sequence due to the inhibitory effect of the second methionine on MetAP [1] [3].

Non-Ribosomal Chemical Synthesis (Research Context):Chemically synthesizing defined fMMM peptides requires strategies to protect the Nα-formyl group during synthesis and deprotection. Solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry is the primary method:

  • Resin Loading & Chain Assembly: C-terminal Met (or protected derivative) is loaded onto Wang resin. Standard Fmoc-SPPS cycles add the middle and then the N-terminal Met residues using coupling agents like DIC/HOBt [2] [6].
  • On-Resin N-Formylation: The critical step is introducing the formyl group onto the N-terminal amine after chain assembly but before cleavage. Traditional acidic formylation methods (e.g., formic acid/acetic anhydride) risk premature cleavage or side reactions. A mild, efficient alternative employs ethyl formate directly on the resin-bound peptide. This reagent allows for chemoselective formylation of the N-terminal amine without significant side reactions with nucleobases or hydroxyls in the peptide backbone and enables recovery of the expensive 13C-labeled reagent [2] [6].
  • Cleavage & Purification: The formylated peptide is cleaved from the resin using TFA cocktails containing scavengers (e.g., EDT, TIS) to prevent cation-induced side reactions. Final purification is achieved via reverse-phase HPLC, yielding pure fMMM suitable for applications like NMR standards or biochemical assays [2] [6].

Chemoenzymatic Approaches:Purified FMT enzyme can potentially formylate chemically synthesized Met-Met-Met-OH using N10-fTHF as the formyl donor. However, this method faces challenges: FMT exhibits strict specificity for Met-tRNAfMet as its physiological substrate and generally shows poor activity, if any, towards free peptides or amino acids [1] [10]. Engineering FMT for broader substrate acceptance remains an area of exploration.

Table 2: Synthesis Strategies for N-Formyl-Met-Met-Met

Synthesis MethodKey Steps/ComponentsN-Formylation StrategyAdvantagesLimitations/Challenges
Ribosomal (Biological)Ribosome, fMet-tRNAfMet, mRNA (AUG-AUG-AUG...), Met-tRNAMetEnzymatic (FMT/MTFMT) on Met-tRNANative, co-translational; generates fMet only at true N-terminusRequires specific codon sequence; fMMM segment typically processed (deformylated/degraded)
Chemical (SPPS - Fmoc)Wang resin, Fmoc-Met-OH, DIC/HOBt coupling, Piperidine deprotectionOn-resin with Ethyl Formate (post-assembly)High control over sequence & labeling (13C/15N); avoids harsh acids; chemoselectiveRequires optimization; yield depends on coupling/deblocking efficiency; purification needed
ChemoenzymaticChemically synthesized Met-Met-Met-OH, Purified FMT, N10-fTHFDirect enzymatic formylation of free peptidePotentially greener, single-step modificationVery low efficiency; FMT highly specific for Met-tRNA, not free peptides

Role of Methionyl-tRNA Formyltransferase in Post-Translational Modifications

While methionyl-tRNA formyltransferase (FMT/MTFMT) primarily acts in translation initiation by generating the initiator fMet-tRNAfMet, its activity has profound downstream consequences on the post-translational fate of proteins, particularly concerning N-terminal stability and function:

Generation of the fMet Degron:The N-terminal fMet residue, whether incorporated in the cytosol (aberrantly) or within mitochondria (natively), acts as a potent degron signal. Proteins bearing N-terminal fMet are recognized by a specialized ubiquitin-proteasome system known as the fMet/N-degron pathway. Recognition involves specific E3 ubiquitin ligases that identify the formyl group and the adjacent residues, leading to polyubiquitylation and rapid proteasomal degradation. This pathway serves as a crucial quality control mechanism:

  • Mitochondrial Proteins: Ensures rapid turnover of misassembled or misfolded mitochondrial-encoded proteins retaining fMet, preventing toxic aggregates [1] [8].
  • Cytosolic Proteins: Provides a mechanism to eliminate aberrant cytosolic proteins synthesized using misformylated tRNAiMet, acting as a safeguard against translational errors or stress-induced mislocalization of MTFMT [5]. The efficiency of this pathway is highlighted by the very short half-life of cytosolic proteins bearing the fMet degron.

Impact on Mitochondrial Protein Maturation and Function:Although not strictly a classical post-translational modification (PTM) of a specific residue, the presence or absence of N-terminal formylation significantly influences the maturation and assembly of mitochondrial-encoded proteins:

  • Co-translational Processing: The sequential action of PDF (removes formyl group) and MetAP (removes initiator Met, if permissible) is essential for generating the mature N-terminus of mitochondrial proteins. MTFMT knockout cells show accumulation of some mitochondrial proteins retaining fMet, which can impair their function or assembly [1] [3] [8].
  • OXPHOS Complex Assembly: Loss of MTFMT significantly impairs the assembly and stability of respiratory chain complexes I and IV, and their organization into supercomplexes. This impairment stems not only from reduced synthesis efficiency of specific subunits (e.g., ND4, COI) but also from structural defects potentially linked to the persistence of fMet or altered N-termini on these subunits, hindering correct protein-protein interactions during complex assembly [8]. The N-terminal formyl group might directly interfere with docking sites within nascent complexes.

Enzymatic Machinery for fMet Removal:The processing of the formyl group is catalyzed exclusively by peptide deformylase (PDF), a metalloenzyme conserved from bacteria to mitochondria. PDF specifically hydrolyzes the formyl group from N-terminal fMet residues but exhibits varying efficiency depending on the adjacent amino acid(s). Following deformylation, methionine aminopeptidase (MetAP) removes the exposed initiator methionine residue, but only if the penultimate residue has a small side chain (e.g., Gly, Ala, Ser, Pro, Val). The presence of Met at position 2 (as in fMet-Met-Met...) strongly inhibits MetAP activity, leading to proteins retaining Met at the N-terminus after deformylation (Met-Met-Met...). The persistence of fMet (due to inefficient PDF activity) or the exposed Met (if PDF acts but MetAP cannot) can both serve as determinants for protein stability via the N-degron pathways [1] [3].

Table 3: Enzymes Governing the Fate of N-terminal fMet Residues

EnzymeLocalizationSubstrateReactionFunctional Consequence
Methionyl-tRNA Formyltransferase (FMT/MTFMT)Prokaryotic cytosol / MitochondriaMet-tRNAfMet / mt-Met-tRNAMetFormyl group transfer from N10-fTHF to Met α-NH2Produces fMet-tRNAfMet for initiation; Creates fMet degron source
Peptide Deformylase (PDF)Prokaryotic cytosol / MitochondriaProteins with N-terminal fMet-X...Hydrolysis of N-formyl groupExposes N-terminal Met (or other residue); Required for MetAP action; Prevents fMet degron
Methionine Aminopeptidase (MetAP)Cytosol / MitochondriaProteins with N-terminal Met-Y... (Y=small residue)Hydrolysis of N-terminal MetGenerates mature N-terminus; Prevents Met/N-degron; Inhibited if Y=Met (e.g., M2 in fMMM)
fMet/N-degron E3 Ubiquitin LigasesCytosol / Nucleus?Proteins with N-terminal fMetPolyubiquitylationTargets fMet-proteins for proteasomal degradation; Quality control

Properties

CAS Number

59881-03-7

Product Name

N-Formyl-Met-Met-Met

IUPAC Name

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C16H29N3O5S3

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C16H29N3O5S3/c1-25-7-4-11(17-10-20)14(21)18-12(5-8-26-2)15(22)19-13(16(23)24)6-9-27-3/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)

InChI Key

JAGURBYHFCUGLL-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC=O

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC=O

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